Arundic Acid

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

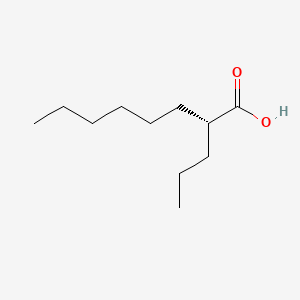

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-propyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYMCMYLORLIJX-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048841 | |

| Record name | (2R)-2-Propyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185517-21-9 | |

| Record name | Arundic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185517219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arundic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2R)-2-Propyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARUNDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2628ZD0FO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Arundic Acid's Mechanism of Action in Astrocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arundic acid (ONO-2506) is a novel astrocyte-modulating agent that has demonstrated significant neuroprotective effects in various models of neurological disorders. Its primary mechanism of action revolves around the targeted inhibition of S100B, a calcium-binding protein predominantly synthesized and secreted by astrocytes. Overexpression of S100B is implicated in a cascade of detrimental downstream effects, including neuroinflammation and neuronal damage. This compound's ability to suppress S100B synthesis leads to a multifaceted therapeutic effect, including the attenuation of neuroinflammation and the enhancement of glutamate (B1630785) clearance through the upregulation of the excitatory amino acid transporter 1 (EAAT1). This guide provides an in-depth technical overview of the molecular mechanisms underlying this compound's action in astrocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism: Inhibition of S100B Synthesis and Secretion

The principal and most well-documented mechanism of this compound is its ability to inhibit the synthesis and secretion of the S100B protein in astrocytes.[1][2][3][4] S100B is considered a damage-associated molecular pattern (DAMP) molecule; at high concentrations, it is neurotoxic and contributes to the inflammatory response following brain injury.[5] this compound has been shown to decrease the expression of S100B mRNA and protein in astrocytes.[6][7] This inhibitory action on S100B forms the foundation of its neuroprotective effects.

Modulation of Reactive Astrogliosis

Reactive astrogliosis is a hallmark of central nervous system (CNS) injury and disease, characterized by the upregulation of glial fibrillary acidic protein (GFAP) and S100B.[8] this compound treatment has been demonstrated to modulate this response by decreasing the levels of both GFAP and S100B, indicating a reduction in astrocyte activation.[8][9] This modulation of reactive astrocytes is a key component of its therapeutic potential.

Downstream Effects on Neuroinflammation

By inhibiting S100B, this compound effectively downregulates neuroinflammatory pathways. Overexpressed S100B can activate microglia and astrocytes, leading to the release of pro-inflammatory cytokines.[10] this compound has been shown to reduce the levels of key inflammatory mediators, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and cyclooxygenase-2 (COX-2).[8] Furthermore, it has been observed to decrease the expression of Toll-like receptor 4 (TLR4) and the receptor for advanced glycation end products (RAGE), both of which are critical receptors in the inflammatory cascade.[8]

Upregulation of Glutamate Transporter EAAT1

A crucial aspect of this compound's neuroprotective mechanism is its ability to increase the expression and function of the astrocytic glutamate transporter EAAT1.[1][11] EAAT1 plays a vital role in clearing excess glutamate from the synaptic cleft, thereby preventing excitotoxic neuronal death.[1] The upregulation of EAAT1 by this compound is a key contributor to its neuroprotective efficacy.

The ERK, Akt, and NF-κB Signaling Pathways

The enhancement of EAAT1 expression by this compound is mediated through the activation of the extracellular signal-regulated kinase (ERK), protein kinase B (Akt), and nuclear factor-kappa B (NF-κB) signaling pathways.[1][12] Research has shown that this compound promotes the nuclear translocation of NF-κB, which then binds to the promoter region of the EAAT1 gene, leading to increased transcription.[1][12]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key molecular markers in astrocytes, as reported in various in vitro and in vivo studies.

| Table 1: Effect of this compound on S100B and Pro-inflammatory Cytokines | |||

| Parameter | Experimental Model | This compound Concentration/Dose | Observed Effect |

| S100B Protein | Cultured Astrocytes | 100 ng/mL | Significant reduction in secreted S100B (p = 0.0135)[5] |

| TNF-α Protein | Cultured Astrocytes | 100 ng/mL | Significant reduction in secreted TNF-α (p = 0.0277)[5] |

| S100B mRNA | Cultured Astrocytes | 100 ng/mL | No significant change[5] |

| TNF-α mRNA | Cultured Astrocytes | 100 ng/mL | No significant change[5] |

| S100β Serum Levels | Acute Ischemic Stroke Patients | Daily Infusion | Increase from baseline was less in the this compound cohort compared to placebo at 7 and 12 hours post-infusion on Day 3 (p=0.0471 and p=0.0095 respectively)[13] |

| S100 protein-immunoreactive astroglia | Rats with chronic cerebral hypoperfusion | 10.0 and 20.0 mg/kg daily intraperitoneal injection | Suppressed the numerical increase in S100 protein-immunoreactive astroglia[14] |

| Table 2: Effect of this compound on GFAP and EAAT1 Expression | |||

| Parameter | Experimental Model | This compound Concentration/Dose | Observed Effect |

| GFAP Expression | Rats with intracerebral hemorrhage | 2 μg/μl | Decreased astrogliosis (GFAP immunofluorescence)[10] |

| GFAP-positive structures | Stroke-prone spontaneously hypertensive rats | 30 mg/kg/day and 100 mg/kg/day | Decreased GFAP-positive dot and filamentous structures[7] |

| EAAT1 mRNA/protein levels | Human astrocyte H4 cells and human primary astrocytes | Not specified | Increased EAAT1 mRNA and protein levels[1] |

| EAAT1 Promoter Activity | Human astrocyte H4 cells | Not specified | Increased astrocytic EAAT1 promoter activity[1] |

| Glutamate Uptake | Human astrocyte H4 cells | Not specified | Increased glutamate uptake[1] |

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathway of this compound in Astrocytes

Caption: Signaling pathway of this compound in astrocytes.

Experimental Workflow for Assessing this compound's Effects

Caption: General experimental workflow.

Detailed Experimental Protocols

Primary Human Astrocyte Culture

-

Source: Human fetal brain tissue or resected adult brain tissue.[15]

-

Protocol:

-

Obtain tissue in accordance with ethical guidelines.

-

Mechanically dissociate the tissue in a suitable buffer.

-

Treat with trypsin and DNase to obtain a single-cell suspension.

-

Plate cells in T-75 flasks coated with an appropriate substrate (e.g., poly-L-lysine).

-

Culture in Astrocyte Growth Medium supplemented with fetal bovine serum (FBS) and growth factors.

-

Change the medium every 2-3 days.

-

Purify astrocytes by shaking to remove microglia and oligodendrocyte precursor cells.

-

Characterize astrocyte purity using immunocytochemistry for GFAP and S100B (should be >95%).[15]

-

S100B Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: A sandwich ELISA to quantify S100B protein in cell culture supernatants or serum.

-

Protocol (based on commercial kit instructions):

-

Coat a 96-well plate with a capture antibody specific for S100B.

-

Block non-specific binding sites.

-

Add standards and samples (cell culture supernatant or diluted serum) to the wells and incubate.

-

Wash the plate to remove unbound proteins.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Wash the plate again.

-

Add the enzyme substrate (e.g., TMB) and incubate to allow for color development.

-

Stop the reaction with a stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate S100B concentration based on the standard curve.

-

Glial Fibrillary Acidic Protein (GFAP) Western Blot

-

Principle: To detect and quantify the relative amount of GFAP protein in astrocyte cell lysates.

-

Protocol:

-

Lyse cultured astrocytes in RIPA buffer containing protease inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against GFAP (e.g., mouse anti-GFAP, clone GA5) overnight at 4°C.[6]

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalize GFAP band intensity to a loading control (e.g., β-actin or GAPDH).

-

Excitatory Amino Acid Transporter 1 (EAAT1) Quantitative PCR (qPCR)

-

Principle: To measure the relative mRNA expression levels of EAAT1 in astrocytes.

-

Protocol:

-

Isolate total RNA from cultured astrocytes using a commercial kit (e.g., TRIzol).

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers for EAAT1, and a SYBR Green master mix.

-

Primer Sequences (Example for Human EAAT1 - Note: Always validate primers) :

-

Forward: 5'-GCT GGG TTT CTT GGG AAT GTC-3'

-

Reverse: 5'-TGG CTG AAT AAG GCA GAG GAA-3'

-

-

Run the qPCR reaction in a real-time PCR machine using a standard thermal cycling protocol.

-

Analyze the data using the ΔΔCt method, normalizing EAAT1 expression to a housekeeping gene (e.g., GAPDH or β-actin).

-

NF-κB Reporter Assay

-

Principle: To measure the activation of the NF-κB signaling pathway in response to this compound treatment.

-

Protocol:

-

Transfect astrocytes with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

-

After transfection, treat the cells with this compound.

-

Lyse the cells and measure the luciferase activity using a luminometer and a dual-luciferase assay system.

-

Normalize the firefly luciferase activity (from the NF-κB reporter) to the Renilla luciferase activity (from the control plasmid).

-

An increase in the normalized luciferase activity indicates activation of the NF-κB pathway.[16]

-

Conclusion

This compound presents a promising therapeutic strategy for a range of neurological disorders by targeting key pathological processes within astrocytes. Its primary mechanism, the inhibition of S100B synthesis, initiates a cascade of beneficial effects, including the suppression of neuroinflammation and the enhancement of neuroprotective mechanisms like glutamate clearance. The detailed understanding of its action on the ERK, Akt, and NF-κB signaling pathways provides a solid foundation for further drug development and clinical application. The experimental protocols outlined in this guide offer a framework for researchers to investigate the multifaceted effects of this compound and other astrocyte-modulating compounds.

References

- 1. This compound Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. mdpi.com [mdpi.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Immunohistochemical analysis of brain lesions using S100B and glial fibrillary acidic protein antibodies in this compound- (ONO-2506) treated stroke-prone spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (ONO-2506) downregulates neuroinflammation and astrocyte dysfunction after status epilepticus in young rats induced by Li-pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-?B Pathways. | Profiles RNS [connect.rtrn.net]

- 12. researchgate.net [researchgate.net]

- 13. Effect of this compound on serum S-100beta in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Expression of S100 protein and protective effect of this compound on the rat brain in chronic cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolation and culture of human astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oncology.wisc.edu [oncology.wisc.edu]

Arundic Acid's Inhibition of S100B Synthesis: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the synthesis inhibition pathway of S100B by Arundic Acid (ONO-2506). Designed for researchers, scientists, and drug development professionals, this document details the molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols, and provides visual representations of the involved pathways.

Introduction to this compound and S100B

This compound, also known as ONO-2506, is a novel astrocyte-modulating agent that has demonstrated significant neuroprotective effects in various models of central nervous system (CNS) disorders.[1][2][3] Its primary mechanism of action is the inhibition of the synthesis of S100B, a calcium-binding protein predominantly expressed by astrocytes.[2][4][5]

Under physiological conditions, S100B is involved in neurite extension and neuronal survival.[6] However, in response to CNS injury and in neuroinflammatory conditions, its overexpression and secretion by reactive astrocytes can be neurotoxic, contributing to secondary brain injury.[2][6][7] this compound mitigates this by reducing S100B production, thereby attenuating neuroinflammation and its detrimental downstream effects.[7][8]

The S100B Synthesis Pathway

The synthesis of S100B is a tightly regulated process, primarily controlled at the transcriptional level. The promoter region of the S100B gene contains binding sites for several transcription factors that are activated in response to pro-inflammatory stimuli. Key transcription factors implicated in the upregulation of S100B include Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).

This compound's Mechanism of S100B Synthesis Inhibition

This compound inhibits the synthesis of S100B primarily by modulating intracellular signaling pathways that lead to the activation of transcription factors for the S100B gene. While the precise molecular interactions are still under investigation, evidence suggests that this compound's effects are mediated through the NF-κB, Akt, and ERK signaling pathways.[9] One study has suggested that this compound may act at a post-transcriptional level, as it was observed to reduce S100B protein levels without a corresponding decrease in S100B mRNA.[1][10]

Quantitative Data on this compound's Efficacy

The following table summarizes the quantitative data from a key study investigating the effect of this compound on S100B and TNF-α levels in astrocyte cultures.

| Parameter | Treatment Group | Concentration | Result | p-value | Reference |

| S100B Protein Level | This compound | 100 ng/mL | Significant reduction in supernatant | p = 0.0135 | [1] |

| TNF-α Protein Level | This compound | 100 ng/mL | Significant reduction in supernatant | p = 0.0277 | [1] |

| S100B mRNA Level | This compound | 100 ng/mL | No significant difference | - | [1] |

| TNF-α mRNA Level | This compound | 100 ng/mL | No significant difference | - | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effect on S100B synthesis.

Primary Astrocyte Culture and Treatment

This protocol is adapted from methodologies used in studies of astrocyte function and response to treatment.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development [frontiersin.org]

- 6. Immunohistochemical analysis of brain lesions using S100B and glial fibrillary acidic protein antibodies in this compound- (ONO-2506) treated stroke-prone spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Arundic Acid: A Modulator of Astrocyte Activation for Neuroprotection in Ischemic Stroke

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex cascade of pathological events initiated by the cessation of blood flow to a region of the brain. While reperfusion therapies are the frontline treatment, the therapeutic window is narrow, and reperfusion itself can exacerbate injury. This has driven the search for neuroprotective agents that can mitigate the downstream cellular and molecular damage. A growing body of evidence points to the critical role of astrocytes, the most abundant glial cells in the central nervous system, in the pathophysiology of ischemic stroke. In response to injury, astrocytes become reactive, a state characterized by profound changes in gene expression and function. One key protein upregulated in reactive astrocytes is S100B, a calcium-binding protein that, at high concentrations, exerts neurotoxic effects. Arundic acid (also known as ONO-2506) is a novel small molecule agent that has shown significant promise in preclinical models of ischemic stroke by specifically targeting astrocyte activation through the inhibition of S100B synthesis.[1][2] This technical guide provides a comprehensive overview of the neuroprotective effects of this compound in ischemic stroke models, with a focus on its mechanism of action, preclinical efficacy, and the experimental protocols used to evaluate its therapeutic potential.

Core Mechanism of Action: Inhibition of S100B Synthesis in Astrocytes

The primary neuroprotective mechanism of this compound is its ability to suppress the synthesis of the S100B protein in reactive astrocytes.[2] Following an ischemic insult, astrocytes surrounding the infarct core become activated and significantly increase their production and release of S100B.[3] Extracellular S100B, at high concentrations, contributes to neuronal damage through several pathways:

-

Pro-inflammatory Signaling: S100B can activate microglia and astrocytes, leading to the production and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[4][5] These cytokines amplify the inflammatory response, contributing to secondary brain injury.

-

Excitotoxicity: There is evidence to suggest that elevated S100B levels may impair the function of astroglial glutamate (B1630785) transporters (e.g., GLT-1).[2][6] This impairment leads to the accumulation of glutamate in the synaptic cleft, causing excitotoxic neuronal death.

By inhibiting the synthesis of S100B, this compound effectively dampens these detrimental downstream effects, thereby reducing neuroinflammation and potentially restoring glutamate homeostasis.[2][4]

Preclinical Efficacy: Quantitative Data Summary

Numerous preclinical studies have demonstrated the neuroprotective effects of this compound in rodent models of ischemic stroke. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Infarct Volume

| Animal Model | Ischemia Model | This compound Dose & Administration Route | Timing of Administration | Infarct Volume Reduction vs. Vehicle | Reference |

| ApoE4 Knock-in Mice | pMCAO | 10 mg/kg/day, i.p. | Immediately after pMCAO for 5 days | 45.5% | [7] |

| ApoE3 Knock-in Mice | pMCAO | 10 mg/kg/day, i.p. | Immediately after pMCAO for 5 days | 26.7% | [7] |

| ApoE2 Knock-in Mice | pMCAO | 10 mg/kg/day, i.p. | Immediately after pMCAO for 5 days | 31.3% | [7] |

| Wistar Rats | ICH (collagenase) | 2 µg/µl, i.c.v. | Immediately before injury | Data on lesion volume not provided, but tissue damage was prevented | [8] |

pMCAO: permanent Middle Cerebral Artery Occlusion; i.p.: intraperitoneal; i.c.v.: intracerebroventricular; ICH: Intracerebral Hemorrhage.

Table 2: Effect of this compound on Neurological Deficit Scores

| Animal Model | Ischemia Model | This compound Dose & Administration Route | Neurological Scoring System | Improvement in Neurological Score vs. Vehicle | Reference |

| Wistar Rats | ICH (collagenase) | 2 µg/µl, i.c.v. | Ladder rung walking and Grip strength tests | Prevented motor dysfunction | [5] |

| Human | Acute Ischemic Stroke | 8 mg/kg/h, i.v. infusion | NIHSS | Trend towards improvement (p=0.018 at Day 40) | [9] |

ICH: Intracerebral Hemorrhage; i.c.v.: intracerebroventricular; i.v.: intravenous; NIHSS: National Institutes of Health Stroke Scale.

Table 3: Effect of this compound on Biomarkers

| Animal Model | Ischemia Model | This compound Dose & Administration Route | Biomarker | Change in Biomarker Level vs. Vehicle | Reference |

| Wistar Rats | ICH (collagenase) | 2 µg/µl, i.c.v. | S100B (striatum, serum, CSF) | Reduced levels | [8] |

| Wistar Rats | ICH (collagenase) | 2 µg/µl, i.c.v. | IL-1β (striatum) | Reduced levels | [4] |

| Wistar Rats | ICH (collagenase) | 2 µg/µl, i.c.v. | TNF-α (striatum) | Reduced levels | [4] |

| Wistar Rats | ICH (collagenase) | 2 µg/µl, i.c.v. | GFAP (striatum) | Reduced levels (inhibited astrogliosis) | [5] |

| Wistar Rats | ICH (collagenase) | 2 µg/µl, i.c.v. | Iba1 (striatum) | Reduced levels (inhibited microglial activation) | [5] |

| Human | Acute Ischemic Stroke | Daily infusion for 7 days | Serum S100β | Lower levels post-infusion | [10] |

ICH: Intracerebral Hemorrhage; i.c.v.: intracerebroventricular; CSF: cerebrospinal fluid; IL-1β: Interleukin-1β; TNF-α: Tumor Necrosis Factor-α; GFAP: Glial Fibrillary Acidic Protein; Iba1: Ionized calcium-binding adapter molecule 1.

Experimental Protocols

The following sections detail the common experimental methodologies used in preclinical studies of this compound for ischemic stroke.

Animal Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)

The most widely used model to mimic human ischemic stroke in rodents is the intraluminal filament model of MCAO.

-

Anesthesia: Animals are typically anesthetized with isoflurane (B1672236) (e.g., 2-3% for induction, 1.5% for maintenance) in a mixture of oxygen and nitrous oxide.

-

Surgical Procedure:

-

A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and carefully isolated.

-

The ECA is ligated distally and coagulated.

-

A loose ligature is placed around the CCA.

-

A small incision is made in the ECA, and a silicon-coated nylon monofilament (e.g., 4-0) is introduced into the ECA lumen.

-

The filament is advanced through the ICA until it occludes the origin of the middle cerebral artery (MCA). The occlusion is often confirmed by a drop in regional cerebral blood flow (rCBF) monitored by laser Doppler flowmetry.

-

For transient MCAO (tMCAO), the filament is withdrawn after a specific period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO (pMCAO), the filament is left in place.

-

The cervical incision is closed, and the animal is allowed to recover.

-

Drug Administration

-

Route of Administration: this compound has been administered via various routes in preclinical studies, including intraperitoneal (i.p.) injection and intracerebroventricular (i.c.v.) infusion.[5][7] In clinical trials, it has been administered intravenously (i.v.).[9]

-

Dosage and Timing: Dosages and timing of administration vary between studies. For example, in a mouse pMCAO model, this compound was administered at 10 mg/kg/day (i.p.) immediately after the occlusion and continued for 5 days.[7] In a rat intracerebral hemorrhage model, a single dose of 2 µg/µl was administered via i.c.v. immediately before the injury.[5]

Assessment of Neuroprotection

-

2,3,5-triphenyltetrazolium chloride (TTC) Staining: This is a common method for visualizing the infarct area in fresh brain tissue.

-

At a predetermined time point after MCAO (e.g., 24 or 48 hours), the animal is euthanized, and the brain is rapidly removed.

-

The brain is sectioned into coronal slices (e.g., 2 mm thick).

-

The slices are incubated in a TTC solution (e.g., 2% in phosphate-buffered saline) at 37°C for a short period (e.g., 15-30 minutes).

-

Viable tissue with intact mitochondrial dehydrogenase activity stains red, while the infarcted tissue remains unstained (white).

-

The slices are photographed, and the infarct area on each slice is measured using image analysis software (e.g., ImageJ).

-

The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness. Edema correction formulas are often applied.[3][11]

-

-

Markers of Astrogliosis and Neuroinflammation: Immunohistochemical staining is used to assess the extent of reactive astrogliosis and microglial activation.

-

General Protocol:

-

Animals are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

The brains are removed, post-fixed, and cryoprotected (e.g., in 30% sucrose).

-

Coronal sections are cut on a cryostat or vibratome.

-

Sections are incubated with primary antibodies against GFAP or Iba1, followed by fluorescently labeled secondary antibodies.

-

Sections are imaged using a fluorescence microscope, and the intensity or area of staining is quantified.

-

A battery of behavioral tests is used to assess motor and sensory function following stroke.

-

Garcia Neurological Scale: A composite scoring system that evaluates spontaneous activity, symmetry of limb movements, forelimb outstretching, climbing, body proprioception, and response to vibrissae touch. Scores typically range from 3 (severe deficit) to 18 (no deficit).[15][16]

-

Bederson Scale: A global neurological assessment that scores forelimb flexion, resistance to lateral push, and circling behavior. Scores typically range from 0 (no deficit) to 3 or 5 (severe deficit).[15][16]

-

Pole Test: Assesses motor coordination and balance. The time taken for the animal to turn and descend a vertical pole is measured.[15]

-

Adhesive Removal Test: A test of somatosensory function. A small piece of adhesive tape is placed on the animal's paw, and the time to contact and remove the tape is recorded.[7]

Conclusion

This compound represents a promising neuroprotective strategy for the treatment of ischemic stroke. Its targeted mechanism of action, focused on the inhibition of S100B synthesis in reactive astrocytes, addresses a key pathological process in the ischemic cascade. Preclinical studies have consistently demonstrated its ability to reduce infarct volume, improve neurological function, and attenuate neuroinflammation in rodent models of stroke. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other astrocyte-modulating therapies. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human stroke patients.

References

- 1. ahajournals.org [ahajournals.org]

- 2. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Brief Review of Edema-Adjusted Infarct Volume Measurement Techniques for Rodent Focal Cerebral Ischemia Models with Practical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeted over-expression of glutamate transporter 1 (GLT-1) reduces ischemic brain injury in a rat model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asiatic Acid Attenuates Infarct Volume, Mitochondrial Dysfunction and Matrix Metalloproteinase-9 Induction after Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safety and tolerability of this compound in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of this compound on serum S-100beta in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Correcting for Brain Swelling’s Effects on Infarct Volume Calculation After Middle Cerebral Artery Occlusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]

- 14. protocols.io [protocols.io]

- 15. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Behavioral Tests in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]

Arundic Acid in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arundic acid (ONO-2506) is a novel astrocyte-modulating agent that has been investigated for its therapeutic potential in Alzheimer's disease (AD). Its primary mechanism of action involves the inhibition of S100B protein synthesis in astrocytes, a key player in the neuroinflammatory cascade associated with AD. By targeting astrocyte activation, this compound aims to mitigate downstream pathological events, including amyloid-beta (Aβ) plaque formation, gliosis, and potentially tau hyperphosphorylation. Preclinical studies in transgenic mouse models of AD have demonstrated its ability to reduce cerebral amyloidosis and reactive gliosis. Clinical development has progressed to Phase II trials, although detailed results are not widely published. This guide provides an in-depth technical overview of the core research surrounding this compound for the treatment of Alzheimer's disease, including its mechanism of action, key experimental data, and detailed protocols.

Mechanism of Action: Inhibition of S100B Synthesis and Neuroinflammation

This compound's principal therapeutic action is the suppression of S100B synthesis within astrocytes.[1][2] S100B is a calcium-binding protein that, when overexpressed by reactive astrocytes in the AD brain, acts as a damage-associated molecular pattern (DAMP).[3][4] At high concentrations, extracellular S100B interacts with the Receptor for Advanced Glycation End products (RAGE) on various cell types, including microglia and neurons.[4][5] This S100B-RAGE interaction triggers a cascade of inflammatory signaling pathways, most notably the activation of Nuclear Factor-kappa B (NF-κB).[6]

Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), perpetuating a neuroinflammatory cycle.[4] This chronic inflammation contributes to neuronal damage and has been linked to the exacerbation of both amyloid and tau pathologies.[7] By inhibiting the synthesis of S100B, this compound aims to disrupt this inflammatory cascade at an early stage, thereby reducing gliosis and its detrimental downstream consequences.[7]

Preclinical Data in Alzheimer's Disease Models

Reduction of Amyloid Pathology and Gliosis in Tg APP(sw) Mice

A key preclinical study investigated the effects of this compound in Tg APP(sw) mice (line 2576), a transgenic model that overproduces a mutant form of human amyloid precursor protein.[8] In this study, this compound was orally administered to the mice for six months, starting at 12 months of age.[8] The treatment resulted in a significant amelioration of cerebral amyloidosis and reactive gliosis.[8]

| Parameter | Vehicle-Treated Tg APP(sw) Mice | This compound-Treated Tg APP(sw) Mice | Percentage Reduction |

| Total β-amyloid deposits (%) | 1.8 ± 0.2 | 1.1 ± 0.1 | ~39% |

| S100B levels (relative units) | 1.5 ± 0.1 | 1.0 ± 0.1 | ~33% |

| GFAP-positive astrocytes (%) | 2.5 ± 0.3 | 1.5 ± 0.2 | ~40% |

| Iba1-positive microglia (%) | 2.0 ± 0.2 | 1.2 ± 0.1 | ~40% |

| Data are presented as mean ± S.E.M. and are adapted from Mori et al., 2006. All reductions in the this compound-treated group were statistically significant. |

Potential Effects on Tau Pathology

While the primary focus of this compound research has been on amyloid pathology and neuroinflammation, there is evidence to suggest a potential indirect effect on tau pathology. S100B has been shown to promote the hyperphosphorylation of tau protein through the activation of signaling pathways such as c-Jun N-terminal kinase (JNK).[5] Therefore, by inhibiting S100B synthesis, this compound may also contribute to a reduction in tau hyperphosphorylation, a critical component of neurofibrillary tangle formation in AD. However, direct in vivo evidence of this compound's effect on tau pathology in an Alzheimer's model is still an area for further investigation.

Clinical Trial Data

This compound has undergone Phase I and Phase II clinical trials for the treatment of Alzheimer's disease.[2][9] A Phase II study (NCT00083421) was completed to establish the effects of ONO-2506PO in patients with Alzheimer's disease based on cognitive and global scales.[10] While the trial has been completed, detailed quantitative results, including changes in cognitive measures such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) and biomarker data, have not been extensively published in peer-reviewed literature, limiting a comprehensive public assessment of its clinical efficacy.

Experimental Protocols

Quantification of Amyloid-β Plaques (Thioflavin S Staining)

This protocol is adapted for the histological detection of dense-core amyloid plaques in mouse brain tissue.[11][12]

4.1.1. Tissue Preparation

-

Perfuse mice transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[11]

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersion in a 30% sucrose (B13894) solution in PBS until it sinks.

-

Freeze the brain and cut 30-40 µm thick sagittal or coronal sections using a cryostat or vibratome.[11]

-

Store free-floating sections in a cryoprotectant solution at -20°C until staining.

4.1.2. Staining Procedure

-

Mount brain sections onto gelatin-coated slides and allow them to air dry.[11]

-

Rehydrate the sections through a series of graded ethanol (B145695) solutions (100%, 95%, 70%, 50%) for 3 minutes each.[11]

-

Rinse with distilled water.

-

Incubate the slides in a 1% aqueous solution of Thioflavin S for 8-10 minutes in the dark.[11]

-

Differentiate the sections by washing twice in 80% ethanol for 2 minutes each, followed by one wash in 95% ethanol for 2 minutes.[11]

-

Rinse with distilled water.

-

Coverslip the slides using an aqueous mounting medium.

4.1.3. Image Acquisition and Analysis

-

Visualize the stained sections using a fluorescence microscope with appropriate filters for Thioflavin S (excitation ~440 nm, emission ~480 nm).

-

Capture images of the cortex and hippocampus from multiple sections per animal.

-

Use image analysis software (e.g., ImageJ) to quantify the plaque load.

-

Convert images to 8-bit grayscale.

-

Apply a threshold to segment the plaques from the background.

-

Use the "Analyze Particles" function to measure the percentage area occupied by plaques.[10]

-

Measurement of Amyloid-β Levels (ELISA)

This protocol describes the extraction and quantification of soluble and insoluble Aβ from mouse brain homogenates.[3]

4.2.1. Brain Homogenization and Fractionation

-

Homogenize frozen brain tissue (e.g., cortex or hippocampus) in a diethylamine (B46881) (DEA) buffer (0.2% DEA, 50 mM NaCl) containing protease inhibitors.

-

Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C.

-

The supernatant contains the soluble Aβ fraction. Neutralize it with 1/10 volume of 0.5 M Tris-HCl, pH 6.8.

-

The pellet contains the insoluble Aβ fraction. Resuspend the pellet in 70% formic acid.

-

Sonicate the suspension and centrifuge again at 100,000 x g for 1 hour at 4°C.

-

Neutralize the resulting supernatant (insoluble fraction) with 1 M Tris base.

4.2.2. ELISA Procedure

-

Use a commercially available Aβ40 or Aβ42 ELISA kit.

-

Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42 overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add standards and brain homogenate samples (both soluble and insoluble fractions) to the wells and incubate for 2 hours at room temperature or overnight at 4°C.

-

Wash the plate.

-

Add a biotinylated detection antibody that recognizes the N-terminus of Aβ and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate Aβ concentrations based on the standard curve.

Analysis of Tau Phosphorylation (Western Blot)

This protocol is for the detection of phosphorylated tau (p-tau) in brain tissue lysates.[13][14]

4.3.1. Protein Extraction

-

Homogenize brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

4.3.2. Western Blot Procedure

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for a phosphorylated tau epitope (e.g., AT8 for pSer202/pThr205) overnight at 4°C.[14]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for Alzheimer's disease by targeting the early neuroinflammatory processes mediated by astrocyte activation and S100B overexpression. Preclinical studies have provided encouraging evidence for its ability to reduce amyloid pathology and gliosis. However, a more comprehensive understanding of its clinical efficacy requires the full publication of Phase II trial results. Future research should also focus on elucidating the direct effects of this compound on tau pathology and its potential as a combination therapy with other disease-modifying agents. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this important area of Alzheimer's therapeutics.

References

- 1. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]

- 2. The S100B/RAGE Axis in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 4. The S100B/RAGE Axis in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound ameliorates cerebral amyloidosis and gliosis in Alzheimer transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. takarabio.com [takarabio.com]

- 10. smart.dhgate.com [smart.dhgate.com]

- 11. Full- versus Sub-Regional Quantification of Amyloid-Beta Load on Mouse Brain Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Specificity of Anti-Tau Antibodies when Analyzing Mice Models of Alzheimer's Disease: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

Arundic Acid: A Modulator of Astrocyte Activation and Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Arundic acid (ONO-2506) is a novel pharmacological agent that has demonstrated significant potential in modulating astrocyte activation, a key process in the central nervous system's (CNS) response to injury and disease. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on astrocytes, with a focus on its role in inhibiting the synthesis of the S100B protein and upregulating the glutamate (B1630785) transporter EAAT1. This document is intended for researchers, scientists, and drug development professionals investigating new therapeutic strategies for neurological disorders where astrocyte activation and neuroinflammation are implicated.

Core Mechanism of Action: Modulation of Astrocyte Function

This compound primarily exerts its neuroprotective effects by targeting astrocytes and modulating their activation state. Reactive astrogliosis, a hallmark of CNS injury, can have both beneficial and detrimental consequences. This compound appears to selectively inhibit the detrimental aspects of astrocyte activation, particularly the overproduction of the pro-inflammatory protein S100B.[1][2][3] Additionally, it enhances the neuroprotective functions of astrocytes by increasing the expression of the glutamate transporter EAAT1.[4]

Inhibition of S100B Synthesis and Secretion

S100B is a calcium-binding protein predominantly expressed and secreted by astrocytes.[5] Under pathological conditions such as ischemic stroke, traumatic brain injury, and neurodegenerative diseases, the synthesis and secretion of S100B are significantly upregulated.[1][2][6] Extracellular S100B, at high concentrations, acts as a damage-associated molecular pattern (DAMP), triggering pro-inflammatory cascades and contributing to neuronal damage.[7]

This compound has been shown to be a potent inhibitor of S100B synthesis in astrocytes.[1][2][8] This inhibition occurs at the transcriptional level, leading to a reduction in both S100B mRNA and protein levels.[8] By suppressing the overproduction of S100B, this compound mitigates the downstream inflammatory signaling pathways activated by this protein.[2][3] This leads to a reduction in neuroinflammation, as evidenced by decreased levels of pro-inflammatory cytokines such as IL-1β and TNF-α, and reduced microglial activation.[6][9]

The signaling pathway for S100B-mediated inflammation and its inhibition by this compound is depicted below:

Upregulation of Glutamate Transporter EAAT1

Glutamate is the primary excitatory neurotransmitter in the brain, and its excess in the synaptic cleft leads to excitotoxicity and neuronal death.[4] Astrocytes play a crucial role in maintaining glutamate homeostasis by taking up excess glutamate through excitatory amino acid transporters (EAATs), primarily EAAT1 and EAAT2.[4]

This compound has been found to increase the expression and function of the astrocytic glutamate transporter EAAT1.[4] This effect is mediated through the activation of the Akt, ERK, and NF-κB signaling pathways.[4] this compound promotes the nuclear translocation of NF-κB, which then binds to the EAAT1 promoter region, leading to increased transcription of the EAAT1 gene.[4] The enhanced expression and activity of EAAT1 result in more efficient glutamate clearance from the synapse, thereby protecting neurons from excitotoxic damage.[2][3][4]

The signaling pathway for this compound-mediated EAAT1 upregulation is illustrated below:

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: Effect of this compound on Astrocyte Activation Markers and Neuroinflammation

| Parameter | Model System | Treatment | Result | Reference |

| S100B Protein Levels | Rodent Ischemia Model | This compound | Inhibition of astrocytic overexpression | [2] |

| GFAP Expression | Rodent Ischemia Model | This compound | Reduction in activated astrocytes | [10] |

| IL-1β Levels | Rat Intracerebral Hemorrhage Model | This compound | Decreased release | [6][9] |

| TNF-α Levels | Rat Intracerebral Hemorrhage Model | This compound | Decreased release | [6][9] |

| Microglial Activation | Rat Intracerebral Hemorrhage Model | This compound | Reduced activation | [6] |

| S100B Secretion | Astrocyte Cultures (LPS/TNF-α stimulated) | This compound | Inhibition of stimulated secretion | [5] |

| S100B and TNF-α Release | In vitro astrocytic cultures | This compound (100 ng/mL) | Modulation of release | [7][11] |

Table 2: Effect of this compound on Neuronal Protection and Function

| Parameter | Model System | Treatment | Result | Reference |

| Dopaminergic Neuron Loss | MPTP Mouse Model of Parkinson's Disease | This compound (30 mg/kg, i.p.) | 56% reduction vs 87% in control (p<0.01) | [12] |

| Striatal Dopamine (B1211576) Content | MPTP Mouse Model of Parkinson's Disease | This compound (30 mg/kg, i.p.) | 52% of control vs 21% in MPTP group (p<0.01) | [12] |

| Infarct Volume | Rodent Ischemia Model | This compound | Prevention of delayed infarct expansion | [2][3] |

| Neurological Deficits | Rodent Ischemia Model | This compound | Amelioration of deficits | [2][3] |

| Motor Deficits | MPTP Mouse Model of Parkinson's Disease | This compound | Prevention of motor abnormalities | [12] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

In Vitro Astrocyte Culture and Treatment

-

Cell Culture: Primary astrocytes are isolated from the cerebral cortices of neonatal rats or mice. The cortices are dissected, minced, and dissociated using enzymatic digestion (e.g., trypsin). The resulting cell suspension is plated onto poly-L-lysine-coated culture flasks. After reaching confluency, microglia are detached by shaking, and the remaining astrocytes are purified. Human astrocyte cell lines (e.g., H4 cells) can also be used.[4]

-

Treatment: Astrocytes are treated with this compound at various concentrations (e.g., 1-100 µM) for specific durations (e.g., 24-48 hours). For inflammatory stimulation, cells can be co-treated with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[5]

The general workflow for in vitro experiments is as follows:

In Vivo Animal Models

-

Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke: Focal cerebral ischemia is induced in rodents (rats or mice) by occluding the middle cerebral artery, typically using an intraluminal filament. This compound or vehicle is administered at various time points before or after the ischemic insult. Neurological deficits are assessed using behavioral tests, and infarct volume is measured by staining brain sections (e.g., with 2,3,5-triphenyltetrazolium chloride).[2][3]

-

MPTP Model of Parkinson's Disease: Neurotoxicity is induced in mice by intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). This compound is administered at specified time points after the last MPTP injection. Behavioral tests (e.g., pole test, catalepsy test) are performed to assess motor function. Brain tissue is analyzed for dopaminergic neuron survival (tyrosine hydroxylase immunohistochemistry) and dopamine levels (high-performance liquid chromatography).[12]

-

Intracerebral Hemorrhage (ICH) Model: ICH is induced in rats by stereotactic injection of collagenase into the striatum. This compound or vehicle is administered, often via intracerebroventricular injection. Neurological deficits are evaluated using motor function tests (e.g., ladder rung walking test). Brain tissue is analyzed for S100B levels, astrogliosis, microglial activation, and pro-inflammatory cytokine levels.[6]

Biochemical and Molecular Assays

-

Western Blotting: Used to quantify the protein levels of S100B, GFAP, EAAT1, and signaling proteins (e.g., Akt, ERK, NF-κB) in cell lysates or brain tissue homogenates.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the concentration of secreted S100B and pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in cell culture supernatants or brain tissue homogenates.[6][9]

-

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR): Used to measure the mRNA expression levels of S100B and EAAT1.

-

Immunohistochemistry/Immunocytochemistry: Used to visualize the expression and localization of specific proteins (e.g., GFAP, S100B, tyrosine hydroxylase) in brain sections or cultured cells.[12]

-

Glutamate Uptake Assay: Used to measure the functional activity of glutamate transporters in astrocytes. This is typically done by incubating cultured astrocytes with radiolabeled glutamate ([³H]D-aspartate) and measuring the amount of radioactivity taken up by the cells.[4]

Conclusion and Future Directions

This compound represents a promising therapeutic agent for a range of neurological disorders characterized by astrocyte activation and neuroinflammation. Its dual mechanism of action, involving the inhibition of the pro-inflammatory S100B pathway and the enhancement of the neuroprotective EAAT1-mediated glutamate uptake, makes it a particularly attractive candidate for further investigation.

Future research should focus on elucidating the precise molecular targets of this compound and further exploring its efficacy in a wider range of preclinical models of neurological diseases. Clinical trials have been conducted for acute ischemic stroke, and further clinical development in other neurodegenerative diseases such as amyotrophic lateral sclerosis, Alzheimer's disease, and Parkinson's disease is warranted.[1] The continued investigation of this compound and similar astrocyte-modulating agents holds the potential to deliver novel and effective treatments for debilitating neurological conditions.

References

- 1. This compound a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. This compound Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (ONO-2526) inhibits stimulated-S100B secretion in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. This compound, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Arundic Acid: A Modulator of Astrocyte Function for Glutamate Transporter Upregulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Glutamate (B1630785) excitotoxicity, a pathological process involving excessive activation of glutamate receptors, is a key contributor to neuronal damage in a variety of neurological disorders. The clearance of synaptic glutamate is primarily mediated by excitatory amino acid transporters (EAATs), with astrocytes playing a crucial role in this process through the expression of EAAT1 (GLAST) and EAAT2 (GLT-1). Arundic acid (ONO-2506) is a novel astrocyte-modulating agent that has demonstrated neuroprotective effects in several preclinical models of neurodegeneration.[1][2] A primary mechanism underlying its neuroprotective capacity is the upregulation of astrocytic glutamate transporters, thereby enhancing glutamate clearance and mitigating excitotoxicity.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound upregulates glutamate transporters, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Mechanism of Action: From S100B Inhibition to Glutamate Transporter Upregulation

This compound was initially identified as an inhibitor of the synthesis of the S100B protein in astrocytes.[4][5] S100B, a calcium-binding protein, is overexpressed in reactive astrocytes following brain injury and is implicated in neuronal damage.[2][4] By inhibiting S100B synthesis, this compound modulates astrocyte activation and initiates a signaling cascade that culminates in the increased expression and function of the astrocytic glutamate transporter EAAT1.[6][7][8]

The upregulation of EAAT1 by this compound is a multi-faceted process involving the activation of several key intracellular signaling pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Extracellular signal-regulated kinase (ERK) pathway, and the Nuclear Factor-kappa B (NF-κB) pathway.[9][10]

Signaling Pathways Activated by this compound

This compound treatment in human astrocytes leads to the activation of Akt and ERK signaling pathways.[9] This activation is a crucial upstream event that converges on the transcription factor NF-κB.[9][10] this compound induces the nuclear translocation of NF-κB, which then binds to specific consensus sites on the EAAT1 promoter, driving its transcriptional activation.[9][10] Pharmacological inhibition of NF-κB or mutation of its binding sites on the EAAT1 promoter abrogates the upregulating effects of this compound on EAAT1 expression and function.[9]

Furthermore, this compound has been shown to counteract the manganese (Mn)-induced repression of EAAT1. It achieves this by inhibiting the Mn-induced expression of the transcription factor Ying Yang 1 (YY1), which is a known repressor of EAAT1.[9][11]

Caption: this compound signaling pathway leading to EAAT1 upregulation.

Quantitative Data Summary

The effects of this compound on glutamate transporter expression and function have been quantified in various studies. The following tables summarize the key findings.

Table 1: Effect of this compound on EAAT1 Expression and Function

| Parameter | Cell Type | This compound Concentration | Fold Change (vs. Control) | Reference |

| EAAT1 mRNA | Human Astrocyte (H4) | 50 µM | ~1.8 | [9] |

| EAAT1 Protein | Human Astrocyte (H4) | 50 µM | ~2.0 | [9] |

| EAAT1 Promoter Activity | Human Astrocyte (H4) | 50 µM | ~2.5 | [9] |

| Glutamate Uptake | Human Astrocyte (H4) | 50 µM | ~1.5 | [9] |

| GLAST Protein | Mouse Retina (in vivo) | 10 mg/kg | Significant Increase | [3] |

| EAAT1 Promoter Activity | Human Neuroglioblastoma (H4) | 50 µM | Significant Increase | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on glutamate transporter expression and function.

Cell Culture

Human astrocyte H4 cells and human primary astrocytes are commonly used to study the effects of this compound.[9]

-

Cell Line: Human Astrocyte H4 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired final concentration (e.g., 50 µM) for the specified duration (e.g., 24-72 hours). Control cells are treated with the vehicle alone.

Caption: General workflow for cell culture and this compound treatment.

Western Blotting for EAAT1/EAAT2 Detection

Western blotting is used to quantify the protein levels of EAAT1 and EAAT2.[9][12][13]

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

-

Electrotransfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for EAAT1 (GLAST) or EAAT2 (GLT-1) (e.g., 1:1000 dilution). A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Caption: Workflow for Western blotting of EAAT proteins.

Quantitative Real-Time PCR (qPCR) for EAAT1/EAAT2 mRNA Quantification

qPCR is employed to measure the mRNA expression levels of the genes encoding EAAT1 (SLC1A3) and EAAT2 (SLC1A2).[9][14][15]

-

RNA Extraction: Total RNA is isolated from treated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) primers.

-

qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix, cDNA template, and specific primers for human SLC1A3 and SLC1A2. A housekeeping gene (e.g., GAPDH or ACTB) is used for normalization.

-

Human SLC1A3 (EAAT1) Forward Primer: (Example) 5'-GCT GGG CTT CAT TGG CTT C-3'

-

Human SLC1A3 (EAAT1) Reverse Primer: (Example) 5'-TGG GTT GTC TGA AGC TCT TGG-3'

-

Human SLC1A2 (EAAT2) Forward Primer: (Example) 5'-TGC CAA CAG AGG ACA TCA GCC T-3'[14]

-

Human SLC1A2 (EAAT2) Reverse Primer: (Example) 5'-CAG CTC AGA CTT GGA GAG GTG A-3'[14]

-

-

Data Analysis: The relative mRNA expression is calculated using the 2-ΔΔCt method.

Caption: Workflow for qPCR analysis of EAAT mRNA expression.

Glutamate Uptake Assay

This assay measures the functional activity of glutamate transporters.[9][16][17][18]

-

Cell Preparation: Astrocytes are cultured in 24-well plates and treated with this compound as described above.

-

Assay Buffer: The assay is performed in a balanced salt solution (BSS) containing (in mM): 135 NaCl, 3.1 KCl, 1.2 CaCl2, 1.2 MgSO4, 0.5 KH2PO4, 5 PIPES, and 2 glucose, pH 7.2.[19]

-

Uptake Reaction: The culture medium is replaced with pre-warmed BSS. The uptake is initiated by adding a solution containing a known concentration of L-glutamate and a tracer amount of [3H]L-glutamate.

-

Incubation: The cells are incubated at 37°C for a short period (e.g., 5-10 minutes) to ensure measurement of the initial uptake rate.

-

Termination: The uptake is stopped by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold BSS.

-

Lysis and Scintillation Counting: The cells are lysed with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS), and the radioactivity in the lysate is measured using a liquid scintillation counter.

-

Normalization: The glutamate uptake is normalized to the total protein content in each well.

Caption: Workflow for the glutamate uptake assay.

Clinical Context

The neuroprotective properties of this compound, including its ability to enhance glutamate transport, have led to its investigation in clinical trials for several neurodegenerative diseases.[5][20] Phase II clinical trials have been completed for amyotrophic lateral sclerosis (ALS), a disease in which glutamate excitotoxicity is a well-established component of its pathophysiology.[21][22] this compound has also been investigated for the treatment of stroke and Alzheimer's disease.[5][20]

Conclusion

This compound represents a promising therapeutic agent that targets astrocyte dysfunction to confer neuroprotection. Its ability to upregulate the expression and function of the glutamate transporter EAAT1 through the modulation of the S100B, Akt, ERK, and NF-κB signaling pathways highlights a novel strategy for combating glutamate-mediated excitotoxicity. The detailed molecular mechanisms and experimental protocols presented in this guide provide a solid foundation for further research into this compound and the development of related compounds for the treatment of a range of devastating neurological disorders.

References

- 1. Neuroprotective effect of this compound, an astrocyte-modulating agent, in mouse brain against MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an astrocyte-modulating agent, protects dopaminergic neurons against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound attenuates retinal ganglion cell death by increasing glutamate/aspartate transporter expression in a model of normal tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound a potential neuroprotective agent: biological development and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Prevents Developmental Upregulation of S100B Expression and Inhibits Enteric Glial Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (ONO-2526) inhibits stimulated-S100B secretion in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect on Different Glial Cell Types of S100B Modulation in Multiple Sclerosis Experimental Models | MDPI [mdpi.com]

- 9. This compound Increases Expression and Function of Astrocytic Glutamate Transporter EAAT1 Via the ERK, Akt, and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Localization of excitatory amino acid transporters EAAT1 and EAAT2 in human postmortem cortex: a light and electron microscopic study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. origene.com [origene.com]

- 15. origene.com [origene.com]

- 16. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. NLRX1 Enhances Glutamate Uptake and Inhibits Glutamate Release by Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST - PMC [pmc.ncbi.nlm.nih.gov]

- 20. go.drugbank.com [go.drugbank.com]

- 21. go.drugbank.com [go.drugbank.com]

- 22. The Clinical Trial Landscape in Amyotrophic Lateral Sclerosis – Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

Arundic Acid: A Modulator of Astrocyte-Mediated Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including acute injuries like stroke and chronic neurodegenerative diseases. A key player in this complex process is the activation of glial cells, particularly astrocytes. Activated astrocytes can release a variety of pro-inflammatory mediators, contributing to a cycle of inflammation and neuronal damage. Arundic Acid (also known as ONO-2506) has emerged as a promising therapeutic agent that targets neuroinflammation by modulating astrocyte activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on key neuroinflammatory markers, detailed experimental protocols for its investigation, and a summary of quantitative findings from preclinical studies.

Mechanism of Action: Inhibition of S100B Synthesis

This compound's primary mechanism of action is the inhibition of the synthesis of the S100B protein in astrocytes.[1][2][3][4] S100B is a calcium-binding protein that, when overexpressed and released by activated astrocytes, acts as a potent pro-inflammatory cytokine.[3][5] By suppressing the synthesis of S100B, this compound effectively dampens the downstream inflammatory cascade.[2][5][6]

This targeted action on astrocytes helps to reduce the activation of both astrocytes and microglia, the resident immune cells of the central nervous system.[3][5] The consequence is a significant decrease in the production and release of key pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as a reduction in oxidative stress through the diminished production of reactive oxygen species (ROS).[3][5][7]

Signaling Pathway of this compound's Anti-Neuroinflammatory Effect

Quantitative Effects on Neuroinflammatory Markers

Multiple preclinical studies have demonstrated the potent anti-neuroinflammatory effects of this compound across various models of neurological disorders. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on S100B and Glial Activation Markers

| Model | Treatment Group | S100B Levels | Glial Fibrillary Acidic Protein (GFAP) | Ionized calcium-binding adapter molecule 1 (Iba1) | Reference |

| Intracerebral Hemorrhage (ICH) in Rats | ICH + this compound | Reduced | Reduced astrogliosis | Reduced microglial activation | [3][5] |

| MPTP-induced Parkinson's Disease in Mice | MPTP + this compound | Suppressed expression | Earlier appearance of reactive astrocytes (day 3 vs day 7) | - | [6] |

| Status Epilepticus (Li-pilocarpine) in Rats | SE + this compound | Decreased | Decreased | - | [5] |

Table 2: Effect of this compound on Pro-inflammatory Cytokines and Oxidative Stress

| Model | Treatment Group | Interleukin-1β (IL-1β) | Tumor Necrosis Factor-α (TNF-α) | Reactive Oxygen Species (ROS) | Reference |

| Intracerebral Hemorrhage (ICH) in Rats | ICH + this compound | Decreased | Decreased | Decreased production | [3][5] |

| Status Epilepticus (Li-pilocarpine) in Rats | SE + this compound | Reduced | - | - | [5] |

| MPTP-induced Parkinson's Disease in Mice | MPTP + this compound | - | - | Reduced levels of RNS and ROS | [7] |

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the effects of this compound.

Animal Models of Neuroinflammation

This model is widely used to mimic the pathophysiology of hemorrhagic stroke.[1][8][9]

-

Procedure:

-

Rats are anesthetized and placed in a stereotaxic frame.[10]

-

A burr hole is drilled over the target brain region (e.g., striatum).[10]

-

A specific amount of bacterial collagenase (e.g., Type IV or VII-S) is injected into the brain parenchyma.[1][10] This enzyme degrades the basal lamina of blood vessels, leading to a localized hemorrhage.[9]

-

The needle is left in place for a few minutes to prevent backflow and then slowly withdrawn.[10]

-

The burr hole is sealed, and the scalp is sutured.

-

-

This compound Administration: In a typical study, this compound (e.g., 2 μg/μl) or vehicle is administered via intracerebroventricular (ICV) injection immediately before the induction of ICH.[3][11]

This model recapitulates some of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons.[6]

-

Procedure:

-

Mice (e.g., C57BL/6) receive multiple intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) (e.g., 20 mg/kg) at set intervals.[6]

-

MPTP is metabolized to the neurotoxin MPP+, which selectively destroys dopaminergic neurons in the substantia nigra.

-

-

This compound Administration: this compound (e.g., 30 mg/kg, i.p.) is administered at various time points after the last MPTP injection to assess its neuroprotective effects.[6]

This model is used to study the mechanisms of epilepsy and the associated neuroinflammation.[5][12][13]

-

Procedure:

-

Rats are pre-treated with lithium chloride.[12]

-

Several hours later, pilocarpine (B147212) is administered to induce status epilepticus.[12] This cholinergic agonist induces prolonged seizures.

-

Seizure activity is monitored and can be terminated with a benzodiazepine (B76468) after a set period.

-

-

This compound Administration: this compound is typically administered at specific time points (e.g., 6 or 24 hours) after the induction of SE.[5]

Measurement of Neuroinflammatory Markers

ELISA is a quantitative method used to measure the concentration of specific proteins, such as IL-1β and TNF-α, in brain tissue homogenates.[3]

-

General Protocol:

-